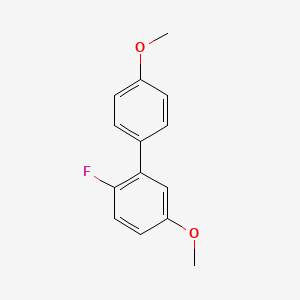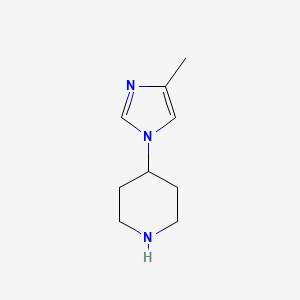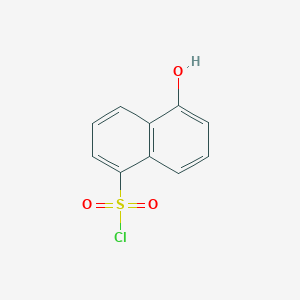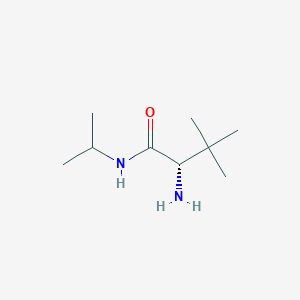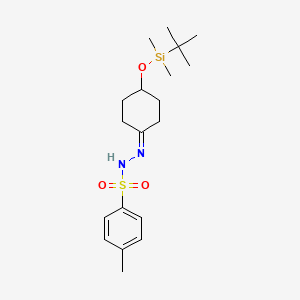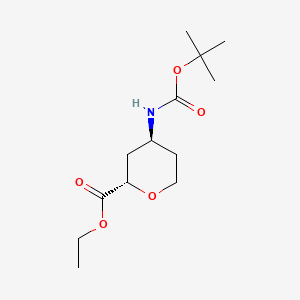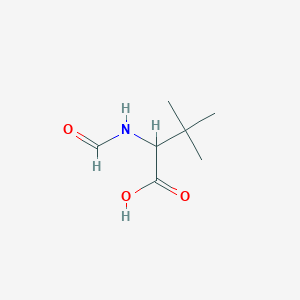![molecular formula C12H12Cl2N2O2 B13900344 Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13900344.png)
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolo[3,2-C]pyridine core substituted with tert-butyl and dichloro groups
Méthodes De Préparation
The synthesis of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Tert-butyl Group: The tert-butyl group is introduced via tert-butylation reactions using tert-butyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature .
Applications De Recherche Scientifique
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate: This compound has a similar structure but differs in the position of the pyridine ring, leading to different reactivity and applications.
Tert-butyl 4,6-dichloro-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C12H12Cl2N2O2 |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
tert-butyl 4,6-dichloropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-12(2,3)18-11(17)16-5-4-7-8(16)6-9(13)15-10(7)14/h4-6H,1-3H3 |
Clé InChI |
GNQZZUKNTDGOSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=C(N=C(C=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


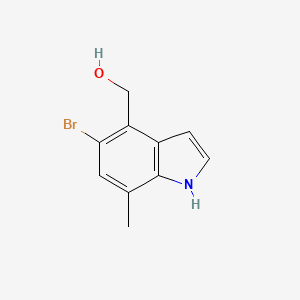
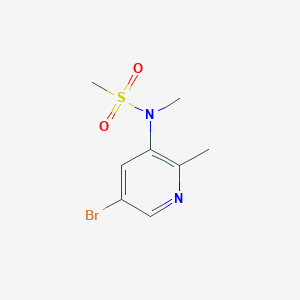
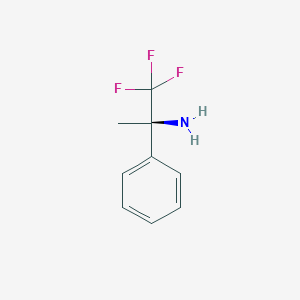
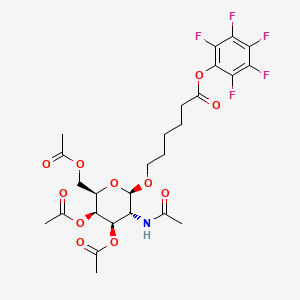
![Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B13900280.png)
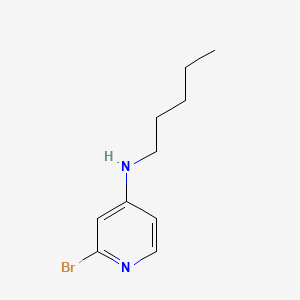
![1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900291.png)
